molecular formula C8H3Cl2F3O B6265360 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 886510-06-1

1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B6265360
CAS RN: 886510-06-1
M. Wt: 243.01 g/mol
InChI Key: NBWLMZGWPRUUHL-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one, also known as DCPTTFE, is a fluorinated organic compound with a wide range of applications in scientific research. DCPTTFE has been studied extensively for its unique properties such as its high solubility in organic solvents, its low volatility, and its low toxicity. DCPTTFE has a wide range of applications in the fields of chemistry, biochemistry, and medicine, and has been used in a variety of research studies.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications, including studies of the structure and function of proteins and peptides, the synthesis of pharmaceuticals, and the development of new materials. This compound has also been used in studies of the structure and function of DNA and RNA, and in studies of the mechanism of action of drugs.

Advantages and Limitations for Lab Experiments

The use of 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one in laboratory experiments has several advantages. This compound is highly soluble in organic solvents, which makes it easy to handle and use in a variety of experiments. This compound is also relatively stable and non-toxic, which makes it safe to use in laboratory experiments. However, this compound is relatively expensive, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

The potential future directions for 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one research include further studies of its structure-activity relationships, its effects on biochemical and physiological processes, and its potential use in pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs or materials. Finally, further research into the synthesis of this compound could lead to the development of new and improved synthesis methods.

Synthesis Methods

The synthesis of 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one involves the reaction of 2,6-dichlorophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified by column chromatography. The synthesis of this compound is relatively simple and straightforward, and the product can be obtained in high yields.

Biochemical Analysis

Biochemical Properties

1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The interaction with these enzymes often leads to the formation of reactive metabolites, which can further interact with other biomolecules such as glutathione . These interactions are critical as they can influence the overall metabolic pathways and biochemical reactions within the body.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various signaling pathways, including those involved in inflammation and oxidative stress . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, this compound can form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to the formation of different metabolites . These metabolites can have varying effects on cellular functions, depending on their stability and reactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as reducing inflammation and pain . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is essential for understanding its overall biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific tissues . These interactions are essential for determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular functions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one involves the reaction of 2,6-dichlorobenzoyl chloride with 1,1,1-trifluoroacetone in the presence of a base.", "Starting Materials": [ "2,6-dichlorobenzoyl chloride", "1,1,1-trifluoroacetone", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzoyl chloride in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add 1,1,1-trifluoroacetone to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

886510-06-1

Molecular Formula

C8H3Cl2F3O

Molecular Weight

243.01 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H

InChI Key

NBWLMZGWPRUUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl

Purity

95

Origin of Product

United States

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